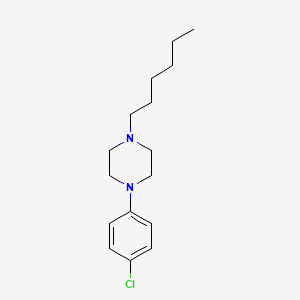

1-(4-Chlorophenyl)-4-hexylpiperazine

Description

Contextualization within Piperazine (B1678402) Derivatives as Pharmacological Scaffolds

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in drug discovery. nih.gov This designation stems from its frequent appearance in a wide array of biologically active compounds. researchgate.net The unique physicochemical properties of the piperazine moiety, including its basicity and ability to form hydrogen bonds, allow it to interact with a variety of biological targets with high affinity. nih.gov

Piperazine derivatives have demonstrated a remarkable diversity of pharmacological activities, including but not limited to:

Antipsychotic

Antidepressant

Anxiolytic

Antihistaminic

Anticancer mdpi.com

The versatility of the piperazine scaffold lies in the ability to readily modify its structure at the 1 and 4 positions, allowing for the fine-tuning of its pharmacological profile. This has made it a valuable tool for medicinal chemists in the development of new therapeutic agents.

Historical Perspectives on Piperazine Moiety in Drug Discovery

The journey of piperazine in medicine began with its use as an antihelminthic agent to treat parasitic worm infections. wikipedia.org Its ability to paralyze parasites, leading to their expulsion from the body, marked its initial therapeutic success. wikipedia.org However, the full potential of the piperazine scaffold was realized as medicinal chemists began to explore its derivatives.

A significant breakthrough came with the discovery of the antipsychotic properties of chlorpromazine, a phenothiazine (B1677639) derivative containing a piperazine ring. This discovery in the 1950s revolutionized the treatment of schizophrenia and spurred further research into piperazine-containing compounds for central nervous system disorders. Subsequently, a plethora of successful drugs incorporating the piperazine moiety were developed, solidifying its importance in modern pharmacotherapy.

Rationale for Investigating 1-(4-Chlorophenyl)-4-hexylpiperazine Structure

The specific structure of this compound is a deliberate combination of two key chemical moieties, each contributing to its potential pharmacological profile.

The 1-(4-Chlorophenyl)piperazine (B178656) (pCPP) portion is a known psychoactive compound with established serotonergic effects. wikipedia.org Research has indicated that pCPP likely acts as a non-selective serotonin (B10506) receptor agonist or a serotonin releasing agent. wikipedia.org The substitution of a chlorine atom on the phenyl ring can influence the compound's electronic properties and its interaction with receptor binding sites.

The 4-hexyl group is a six-carbon alkyl chain. The introduction of such a lipophilic group can significantly impact the pharmacokinetic properties of the molecule, such as its ability to cross the blood-brain barrier. Furthermore, the length and nature of the alkyl chain at the 4-position of the piperazine ring are known to modulate the affinity and selectivity of the compound for various receptors. The hexyl group, in this case, is likely intended to optimize the compound's interaction with its target, potentially enhancing its potency or altering its receptor binding profile compared to other alkyl-substituted analogs.

The rationale for investigating this specific combination lies in the systematic exploration of structure-activity relationships (SAR) within the 1-aryl-4-alkylpiperazine class of compounds. By keeping the 1-(4-chlorophenyl)piperazine core constant and varying the alkyl substituent, researchers can elucidate the role of the alkyl chain's length and lipophilicity in determining the compound's biological activity.

Overview of Research Objectives and Scope

The primary research objective for a compound like this compound is to characterize its pharmacological profile. This typically involves a multi-faceted approach:

Synthesis and Characterization: The initial step is the chemical synthesis of the compound and the confirmation of its structure and purity using analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.

In Vitro Pharmacological Evaluation: The synthesized compound is then screened against a panel of biological targets, particularly neurotransmitter receptors and transporters, to determine its binding affinities and functional activities. Given the known properties of the pCPP moiety, a key focus would be on its interaction with various serotonin receptor subtypes.

Structure-Activity Relationship (SAR) Studies: The findings for this compound would be compared with those of other related analogs with varying alkyl chain lengths. This comparative analysis helps in building a comprehensive understanding of how structural modifications influence biological activity, guiding the design of future compounds with improved properties.

The scope of research is to gain a fundamental understanding of how the interplay between the 1-(4-chlorophenyl)piperazine head and the 4-hexyl tail dictates the molecule's interaction with its biological targets. This knowledge contributes to the broader field of medicinal chemistry and can inform the development of novel therapeutic agents for a range of disorders.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-4-hexylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25ClN2/c1-2-3-4-5-10-18-11-13-19(14-12-18)16-8-6-15(17)7-9-16/h6-9H,2-5,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGOTXGIBDXYQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1CCN(CC1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Chlorophenyl 4 Hexylpiperazine and Analogues

Strategies for Piperazine (B1678402) Ring Formation

The piperazine ring is a common scaffold in many compounds, and numerous methods for its construction have been developed. These strategies often begin with acyclic precursors and form the six-membered ring through cyclization reactions. thieme.deresearchgate.net

One prevalent method involves the cyclization of 1,2-diamines with 1,2-diols. For instance, an iridium-catalyzed cyclocondensation between a 1,2-diamine and a 1,2-diol, such as ethylene (B1197577) glycol, provides an environmentally friendly route to the piperazine core, with water as the only byproduct. rsc.org Similarly, ruthenium catalysts can also facilitate this transformation. rsc.org

Another approach is the catalytic reductive cyclization of dioximes. This method relies on the sequential double Michael addition of nitrosoalkenes to a primary amine to form a bis(oximinoalkyl)amine intermediate, which then undergoes stereoselective catalytic reductive cyclization to yield the piperazine ring. nih.govnih.govresearchgate.net

More complex strategies include palladium-catalyzed cyclization reactions that can assemble highly substituted piperazines from various diamine components and propargyl units under mild conditions. nih.gov Additionally, piperazine-2,5-diones, formed by the cyclization of dipeptides, can be reduced to form the piperazine scaffold. csu.edu.au

Functionalization Approaches at Nitrogen Positions (N1 and N4)

The synthesis of 1-(4-chlorophenyl)-4-hexylpiperazine typically proceeds by first preparing the monosubstituted intermediate, 1-(4-chlorophenyl)piperazine (B178656), followed by the addition of the hexyl group.

Introduction of the Chlorophenyl Moiety

The introduction of the 4-chlorophenyl group onto the piperazine nitrogen (N-arylation) is a critical step. The two primary methods for achieving this are the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr). nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for forming carbon-nitrogen bonds. wikipedia.org This reaction couples an amine (piperazine) with an aryl halide (e.g., 1-bromo-4-chlorobenzene (B145707) or 1,4-dichlorobenzene). nih.gov The versatility of this method allows for a wide range of catalyst-ligand systems to be employed, which can be optimized for specific substrates to achieve high yields. wuxiapptec.com The reaction is highly efficient and can be performed under aerobic conditions, sometimes in as little as 10 minutes. nih.gov

Nucleophilic Aromatic Substitution (SNAr) is another viable route, particularly when the aryl halide is activated by electron-withdrawing groups. While 4-chlorobenzene itself is not highly activated, related precursors with stronger electron-withdrawing groups can be used, followed by subsequent chemical modification. For instance, reacting piperazine with 1-chloro-4-nitrobenzene, followed by reduction of the nitro group, is a common strategy. researchgate.net

A classical approach involves the reaction of an appropriately substituted aniline (B41778) with bis(2-chloroethyl)amine (B1207034) hydrochloride at elevated temperatures, though this method often requires longer reaction times. nih.gov Microwave-assisted syntheses have been shown to drastically reduce reaction times for N-arylpiperazine formation from diethanolamine (B148213) and substituted anilines. acs.orgtandfonline.com

Elaboration with the Hexyl Side Chain

Once 1-(4-chlorophenyl)piperazine is obtained, the hexyl group is introduced at the N4 position via N-alkylation. Common methods for this transformation include direct alkylation with a hexyl halide or reductive amination with hexanal (B45976). nih.gov

Direct Alkylation involves the nucleophilic substitution reaction between 1-(4-chlorophenyl)piperazine and an alkylating agent like 1-bromohexane (B126081) or 1-iodohexane. The reaction is typically carried out in the presence of a base (e.g., potassium carbonate) to neutralize the hydrohalic acid formed.

Reductive Amination provides an alternative pathway that avoids the potential for quaternization of the nitrogen atom. This two-step, one-pot process involves the condensation of 1-(4-chlorophenyl)piperazine with hexanal to form an intermediate iminium ion, which is then reduced in situ to the desired N-hexyl product. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. This method is often favored for its mild conditions and high yields.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction time and cost. For the synthesis of 1-aryl-4-alkylpiperazines, key parameters for optimization are catalyst/ligand choice, base, solvent, and temperature.

For the Buchwald-Hartwig amination step, a Design of Experiments (DoE) approach can be used to systematically investigate the interplay between variables. bristol.ac.uk Factors such as the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine (B1218219) ligand (e.g., BINAP, Xantphos, XPhos), the base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄), and the solvent (e.g., toluene, dioxane, THF) all significantly impact the reaction outcome. wuxiapptec.combristol.ac.ukresearchgate.net For example, solvent-free conditions using piperazine itself as the solvent have been reported, offering a more environmentally friendly process. nih.govorganic-chemistry.org Microwave irradiation has also been successfully employed to accelerate these reactions, often leading to improved yields in significantly shorter times. acs.orgresearchgate.net

For the N-alkylation step, optimization may involve screening different bases and solvents for direct alkylation or choosing the appropriate reducing agent for reductive amination. Microwave-assisted reductive alkylation has been shown to produce final products in high yields (56-63%) in as little as four minutes.

The table below summarizes typical conditions for the key synthetic steps.

| Reaction Step | Method | Typical Reagents | Catalyst/Ligand | Solvent | Key Optimization Parameters | Typical Yields |

|---|---|---|---|---|---|---|

| N-Arylation (Introduction of Chlorophenyl Moiety) | Buchwald-Hartwig Amination | Piperazine, 1-bromo-4-chlorobenzene, NaOtBu | Pd₂(dba)₃ / BINAP | Toluene | Catalyst loading, ligand choice, temperature, reaction time | Good to Excellent (>80%) |

| SNAr | Piperazine, 1-fluoro-4-nitrobenzene, K₂CO₃ | None | DMSO | Temperature, stoichiometry | Moderate to Good | |

| N-Alkylation (Introduction of Hexyl Chain) | Direct Alkylation | 1-(4-Chlorophenyl)piperazine, 1-Bromohexane, K₂CO₃ | None | Acetonitrile | Temperature, base strength | Good |

| Reductive Amination | 1-(4-Chlorophenyl)piperazine, Hexanal, NaBH(OAc)₃ | None | Dichloromethane | Reducing agent, pH | Good to Excellent (>85%) |

Stereoselective Synthesis Considerations for Related Piperazine Structures

While this compound is achiral, the synthesis of analogues with stereocenters on the piperazine ring requires stereoselective methods. rsc.orgrsc.org Such methods are crucial as the biological activity of chiral molecules often resides in a single enantiomer. nih.gov

Several strategies have been developed to produce enantiopure or diastereomerically enriched piperazines:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperazine ring. The inherent stereochemistry of the starting material is transferred to the final product. benthamdirect.comcnr.it

Asymmetric Lithiation: Direct C-H functionalization of an N-Boc protected piperazine can be achieved using a chiral base, such as s-BuLi/(-)-sparteine. This creates a chiral lithiated intermediate that can be trapped with an electrophile to generate α-substituted piperazines with high enantioselectivity. mdpi.comacs.org

Catalytic Asymmetric Synthesis: Chiral catalysts can be employed to control the stereochemical outcome of ring-forming reactions. For example, chiral piperazines themselves have been used as organocatalysts in asymmetric Michael additions to form precursors for more complex structures. unl.pt

Diastereoselective Cyclization: A highly diastereoselective intramolecular hydroamination can be used as a key step in a modular synthesis of 2,6-disubstituted piperazines. The required substrates are prepared from amino acids, ensuring stereochemical control. organic-chemistry.org

These methods allow for the synthesis of piperazine analogues with defined stereochemistry at the C2, C3, C5, or C6 positions, expanding the structural diversity available for investigation. rsc.org

Derivatization Strategies for Analogous Compound Series

The modular nature of the synthesis of 1,4-disubstituted piperazines allows for extensive derivatization to create libraries of analogous compounds. nih.govacs.org These strategies are valuable for structure-activity relationship (SAR) studies.

Varying the N1-Aryl Substituent: By starting with different aryl halides in the Buchwald-Hartwig amination or SNAr step, a wide variety of substituents can be introduced onto the phenyl ring. For example, using 1-bromo-4-fluorobenzene (B142099) or 1-bromo-4-methylbenzene would yield the corresponding 1-(4-fluorophenyl)- or 1-(4-tolyl)-piperazine intermediates. A study on the synthesis of 1-aryl-4-(2-aryl-1-diazenyl)-piperazines demonstrated the successful use of various substituted 1-arylpiperazines, including 1-(4-fluorophenyl)piperazine (B120373) and 1-(2-methylphenyl)piperazine, as starting materials. researchgate.net

Varying the N4-Alkyl Chain: The length and nature of the alkyl chain at the N4 position can be easily modified. In the direct alkylation method, different alkyl halides (e.g., 1-bromobutane, 1-bromooctane) can be used. researchgate.net In the reductive amination method, a variety of aldehydes or ketones can be employed to introduce linear, branched, or cyclic alkyl groups.

Introducing Functional Groups: The N4-substituent can incorporate other functional groups. For example, reacting 1-(4-chlorophenyl)piperazine with a halo-ester like ethyl 6-bromohexanoate, followed by hydrolysis, would introduce a carboxylic acid terminus on the alkyl chain. This allows for further derivatization, such as amide bond formation.

These derivatization strategies provide a powerful toolkit for systematically modifying the structure of the lead compound to explore and optimize its chemical properties.

Preclinical Pharmacological Investigations of 1 4 Chlorophenyl 4 Hexylpiperazine

In Vitro Pharmacological Profiling

Receptor Binding Assays

No studies detailing the receptor binding profile of 1-(4-Chlorophenyl)-4-hexylpiperazine were identified. Information regarding its affinity for various receptors, which would be determined through techniques such as radioligand and competition binding studies, is not publicly available.

There is no available data from radioligand binding assays to determine the affinity of this compound for specific receptor targets.

No competition binding studies involving this compound have been published, which would be necessary to determine its binding affinity (Ki) at various receptors.

There is no information available to suggest whether this compound acts as an allosteric modulator at any receptor.

Enzyme Inhibition and Activation Assays

No research detailing the effects of this compound on enzyme activity has been found. Therefore, its potential to inhibit or activate any specific enzymes remains uncharacterized.

Cellular Functional Assays (e.g., second messenger assays, reporter gene assays)

No cellular functional assay data for this compound is available in the scientific literature. Such assays would be required to determine the functional consequences of its interaction with any potential cellular targets, such as receptor agonism or antagonism.

Screening for Specific Biological Activities (e.g., antimicrobial, anticancer, anti-inflammatory)

In the realm of preclinical research, the initial evaluation of a novel chemical entity involves in vitro screening to identify potential therapeutic activities. For derivatives of N-arylpiperazines, a class to which this compound belongs, a diverse range of biological effects has been explored.

Antimicrobial Activity: A number of N-alkyl and N-aryl piperazine (B1678402) derivatives have been synthesized and assessed for their antimicrobial properties. nih.gov Studies on various substituted piperazine derivatives have demonstrated significant activity against a panel of bacterial strains. nih.gov While specific data for this compound is not extensively detailed in publicly available literature, the general class of N-arylpiperazines has shown promise. For instance, certain derivatives have exhibited notable efficacy against various bacterial species, including both Gram-positive and Gram-negative organisms. mdpi.com The mechanism of action for such compounds is thought to involve the disruption of bacterial cell membrane integrity or interference with essential enzymatic processes.

Anticancer Activity: The arylpiperazine scaffold is a constituent of numerous compounds investigated for their potential as anticancer agents. nih.govmdpi.com Research into novel quinoxalinyl-piperazine compounds, for example, has identified derivatives that inhibit the proliferation of various human cancer cells at nanomolar concentrations. nih.gov Mechanistic studies of some of these related compounds have indicated an induction of apoptosis and cell cycle arrest at the G2/M phase. nih.gov Furthermore, certain arylpiperazine derivatives have demonstrated synergistic cytotoxic effects when combined with established anticancer drugs. nih.gov While direct cytotoxic screening data for this compound is limited, the known anticancer potential of the broader arylpiperazine class suggests this would be a relevant area for investigation.

Anti-inflammatory Activity: The anti-inflammatory potential of piperazine-containing compounds has also been a subject of study. For instance, benzhydrylpiperazine-based derivatives have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. nih.gov In preclinical models, these compounds have demonstrated a marked reduction in paw edema, a common indicator of inflammation. nih.gov The mechanism for such effects is attributed to the inhibition of prostaglandin (B15479496) and leukotriene synthesis. Given these findings in structurally related molecules, this compound could plausibly exhibit anti-inflammatory properties.

| Biological Activity | General Findings for Arylpiperazine Derivatives | Potential Implication for this compound |

| Antimicrobial | Significant activity against various bacterial strains. nih.govmdpi.com | Potential for antibacterial efficacy. |

| Anticancer | Inhibition of cancer cell proliferation, induction of apoptosis. nih.govmdpi.comnih.gov | Warrants investigation for cytotoxic effects against cancer cell lines. |

| Anti-inflammatory | Inhibition of key inflammatory enzymes like COX-2 and 5-LOX. nih.gov | Suggests a potential to modulate inflammatory responses. |

In Vivo Pharmacological Evaluation in Preclinical Models

Following in vitro screening, promising compounds are typically advanced to in vivo studies in animal models to assess their pharmacological effects in a whole-organism context.

Exploration of Central Nervous System (CNS) Activity in Rodent Models

Assessment of Cardiovascular System Modulation in Animal Models

The cardiovascular effects of new chemical entities are a critical component of preclinical evaluation. While direct cardiovascular studies on this compound are not documented in the available literature, the pharmacological class of arylpiperazines has been associated with cardiovascular modulation. For example, a study on 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, which share a similar chlorophenylpiperidine core, revealed that some compounds produced a reduction in blood pressure in normotensive rats. nih.gov Given the structural similarities, it is conceivable that this compound could also exert effects on the cardiovascular system, warranting investigation in appropriate animal models.

Investigation of Anti-infective or Anti-inflammatory Efficacy in Animal Models

Building upon in vitro findings, in vivo models are employed to confirm and characterize anti-infective or anti-inflammatory activity. For compounds with promising in vitro anti-inflammatory data, such as the inhibition of inflammatory mediators, a common in vivo model is the carrageenan-induced paw edema test in rats. nih.gov This model allows for the assessment of a compound's ability to reduce acute inflammation. For instance, benzhydrylpiperazine derivatives have shown significant reductions in paw edema in this model. nih.gov Although specific in vivo anti-inflammatory or anti-infective data for this compound is not currently published, its structural relationship to compounds with demonstrated in vivo anti-inflammatory effects suggests its potential in this area.

Structure Activity Relationship Sar Studies of 1 4 Chlorophenyl 4 Hexylpiperazine Analogues

Impact of Chlorophenyl Substitution (Position and Electronic Nature)

The nature and position of the substituent on the phenyl ring of 1-arylpiperazine derivatives are critical determinants of their biological activity. For analogues of 1-(4-Chlorophenyl)-4-hexylpiperazine, modifications to the chloro substituent can significantly impact receptor binding affinity and selectivity.

The electronic properties of the substituent on the phenyl ring play a crucial role. The chlorine atom at the para-position in the parent compound is an electron-withdrawing group, which influences the electron density of the aromatic ring and, consequently, its interaction with biological targets. SAR studies on similar arylpiperazine series have shown that both electron-donating and electron-withdrawing groups can be favorable, depending on the specific receptor being targeted. For instance, in some series, electron-withdrawing groups like chlorine or trifluoromethyl on the benzene (B151609) ring have been associated with potent cytotoxic activity. mdpi.com

The position of the chloro group—ortho, meta, or para—is also a key factor. The para-position, as in the lead compound, often provides a specific spatial orientation that is optimal for fitting into the binding pocket of a receptor. Studies on related arylpiperazines have indicated that moving the substituent to the ortho or meta position can alter the binding affinity. For example, in some series of arylpiperazine derivatives, ortho-substituted phenyl groups have been shown to display strong cytotoxic activities. nih.gov This suggests that the steric bulk and electronic influence of the substituent in different positions can either enhance or diminish the interaction with the target protein.

Table 1: Illustrative Impact of Chlorophenyl Substitution on Biological Activity

| Compound/Analogue | Substitution on Phenyl Ring | Relative Biological Activity (Illustrative) |

| This compound | 4-Chloro | ++++ |

| Analogue 1a | 2-Chloro | +++ |

| Analogue 1b | 3-Chloro | ++ |

| Analogue 1c | 4-Fluoro | +++ |

| Analogue 1d | 4-Trifluoromethyl | ++++ |

| Analogue 1e | 4-Methoxy | ++ |

Note: The data in this table is illustrative and based on general SAR principles for arylpiperazines. The relative activity is not based on experimental data for this compound analogues.

Influence of Hexyl Chain Length and Branching

Branching of the hexyl chain, such as the introduction of methyl or ethyl groups, would introduce steric hindrance and alter the conformational freedom of the chain. This can have both positive and negative effects. In some cases, a branched chain might provide a better fit within a specific hydrophobic pocket of the receptor, leading to enhanced activity. Conversely, the increased bulk might prevent the molecule from adopting the necessary conformation for effective binding.

Table 2: Illustrative Influence of Alkyl Chain Modification on Biological Activity

| Compound/Analogue | N-Alkyl Chain | Relative Biological Activity (Illustrative) |

| This compound | n-Hexyl | ++++ |

| Analogue 2a | n-Butyl | ++ |

| Analogue 2b | n-Pentyl | +++ |

| Analogue 2c | n-Heptyl | +++ |

| Analogue 2d | Isohexyl | ++ |

Note: The data in this table is illustrative and based on general SAR principles for arylpiperazines. The relative activity is not based on experimental data for this compound analogues.

Modifications on the Piperazine (B1678402) Ring System

The piperazine ring is a central and often essential component of the pharmacophore for this class of compounds. Its two nitrogen atoms are typically crucial for activity, with one often being protonated under physiological conditions to form an ionic bond with the target receptor. nih.gov Modifications to the piperazine ring, such as substitution or replacement with other cyclic systems, can have a profound impact on the compound's properties.

Introducing substituents directly onto the carbon atoms of the piperazine ring can alter its conformation and steric profile. For example, methyl or other small alkyl groups could be introduced to explore the steric tolerance of the binding site. Such modifications can also influence the pKa of the nitrogen atoms, thereby affecting the ionization state of the molecule.

Replacing the piperazine ring with other cyclic diamines, such as homopiperazine (B121016) (a seven-membered ring), can change the distance and geometric relationship between the two nitrogen atoms and the aryl group. This can significantly affect how the molecule interacts with its target. In some cases, replacing the piperazine ring with a morpholine (B109124) or pyrrolidine (B122466) group has been shown to cause a noticeable decrease in activity, highlighting the importance of the specific arrangement of the two nitrogen atoms in the piperazine scaffold. tandfonline.com

Bioisosteric Replacement Strategies

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound while retaining its primary biological activity. For this compound analogues, bioisosteric replacement can be applied to various parts of the molecule.

The chlorine atom on the phenyl ring can be replaced with other bioisosteres such as a trifluoromethyl group, a cyano group, or even a methyl group to probe the electronic and steric requirements of the binding site.

The piperazine ring itself is a common target for bioisosteric replacement. The goal is often to improve pharmacokinetic properties, reduce side effects, or enhance potency. Common bioisosteres for the piperazine ring include other cyclic diamines or structures that mimic its key features. For example, constrained bicyclic systems can be used to lock the molecule into a specific conformation, which may be more favorable for binding. The design and application of bioisosteres for piperazine are an active area of research. nih.gov

Table 3: Examples of Bioisosteric Replacements for the Piperazine Ring

| Original Moiety | Bioisosteric Replacement | Potential Impact |

| Piperazine | Homopiperazine | Alters distance between nitrogens, may affect binding. |

| Piperazine | 1,4-Diazepane | Similar to homopiperazine, introduces more flexibility. |

| Piperazine | 4-Aminopiperidine | Changes the basicity and hydrogen bonding potential. |

Pharmacophore Development and Refinement

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that are necessary for a molecule to exert a specific biological activity. For the class of arylpiperazines, a general pharmacophore model often includes:

An aromatic ring (the chlorophenyl group).

A basic nitrogen atom (one of the piperazine nitrogens) that is protonated at physiological pH.

A hydrophobic region (the hexyl chain).

The development of a pharmacophore model for this compound analogues would involve identifying the key interactions between the molecule and its biological target. This is often achieved by comparing the structures of a series of active and inactive analogues.

Refinement of the pharmacophore model can be achieved through the synthesis and testing of new analogues designed to probe specific features of the model. For example, the precise location and nature of the hydrophobic pocket that accommodates the hexyl chain could be mapped by testing analogues with different alkyl chain lengths and branching patterns. Similarly, the importance of the electronic nature of the aromatic ring can be explored by synthesizing analogues with a variety of substituents on the phenyl ring. The ultimate goal is to create a predictive pharmacophore model that can be used for the virtual screening of compound libraries to identify new and potentially more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogues, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.

The first step in QSAR modeling is the selection and calculation of molecular descriptors for each compound in the series. These descriptors are numerical values that represent different aspects of the molecule's structure and properties. They can be broadly categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight).

2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices).

3D descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape, volume, surface area).

Physicochemical descriptors: Representing properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).

For arylpiperazine derivatives, relevant descriptors often include those related to hydrophobicity, electronic properties of the aromatic ring, and the size and shape of the molecule. The selection of the most relevant descriptors is a critical step in building a predictive QSAR model. nih.gov

Table 4: Examples of Molecular Descriptors for QSAR Modeling of Arylpiperazine Analogues

| Descriptor Class | Specific Descriptor Example | Information Encoded |

| Physicochemical | LogP | Lipophilicity/hydrophobicity |

| Electronic | Hammett constant (σ) | Electronic effect of phenyl substituent |

| Steric | Molar Refractivity (MR) | Bulk and polarizability of a substituent |

| Topological | Kier & Hall connectivity indices | Molecular branching and complexity |

| 3D/Geometrical | Molecular Surface Area | Overall size and shape of the molecule |

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity. A robust and validated QSAR model can then be a valuable tool in the rational design of new this compound analogues with improved activity.

Model Development and Validation

The development of a robust and predictive QSAR model is a critical step in understanding the SAR of a series of compounds. This process involves the creation of a mathematical model that correlates the structural or physicochemical properties of molecules with their biological activities. For arylpiperazine derivatives, which have shown a wide range of biological activities including antidepressant effects, researchers have successfully employed both 2D and 3D-QSAR approaches. nih.gov

A typical QSAR study begins with a dataset of molecules with known biological activities. For instance, in a study of aryl alkanol piperazine derivatives as potential antidepressants, the inhibitory activities against the reuptake of serotonin (B10506) (5-HT) and noradrenaline (NA) were used as the biological endpoints. nih.gov

Model Development:

The development of the QSAR model involves the calculation of a wide array of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecule's structure and properties, including:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) energy and dipole moment. nih.gov

Geometrical descriptors: These describe the 3D shape and size of the molecule.

Physicochemical descriptors: These include properties like lipophilicity (logP) and molar refractivity.

Once the descriptors are calculated, a statistical method is used to select the most relevant descriptors and build the QSAR equation. A common technique is the Genetic Function Approximation (GFA), which is an evolutionary algorithm that selects the best combination of descriptors to form a predictive model. nih.gov

For a series of aryl alkanol piperazine derivatives, a 2D-QSAR study identified several key descriptors that influence their antidepressant activity. For the inhibition of 5-HT reuptake, the significant descriptors included Atype_C_6, Dipole-mag, S_sssCH, and Jurs-PNSA-3. For NA reuptake inhibition, the important descriptors were found to be HOMO, PMI-mag, S_sssN, and Shadow-XZ. nih.gov These descriptors relate to atom types, dipole moment, electrotopological states, and molecular shape, respectively, providing insights into the structural features crucial for activity.

In addition to 2D-QSAR, 3D-QSAR methods like Molecular Field Analysis (MFA) can provide a more detailed understanding of the SAR by considering the 3D arrangement of the molecules and their interaction with a hypothetical receptor binding site. nih.gov

Model Validation:

The predictive power of a developed QSAR model must be rigorously validated before it can be used to predict the activity of new compounds. Validation is typically performed through both internal and external methods.

Internal Validation: A common internal validation technique is the leave-one-out cross-validation (LOO-CV). In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. The cross-validated correlation coefficient (q² or r²_CV) is then calculated, which is a measure of the model's internal predictive ability. nih.gov

External Validation: External validation involves splitting the initial dataset into a training set and a test set. The QSAR model is built using only the training set and is then used to predict the activities of the compounds in the test set, which were not used in model development. The predictive ability of the model is then assessed by calculating the predictive correlation coefficient (r²_pred). nih.gov

A robust and predictive QSAR model should have high values for the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient (r²_pred). For the aforementioned study on aryl alkanol piperazine derivatives, the developed 2D-QSAR models showed strong statistical significance, as indicated by the high values of these parameters. nih.gov

| Model | r² | r²_CV | r²_pred |

| 5-HT Reuptake Inhibition | > 0.924 | > 0.870 | > 0.890 |

| NA Reuptake Inhibition | > 0.924 | > 0.870 | > 0.890 |

This table presents the statistical parameters for the 2D-QSAR models developed for aryl alkanol piperazine derivatives, demonstrating their high statistical significance and predictive power. nih.gov The values indicate a strong correlation between the selected descriptors and the biological activities.

Prediction of Activities for Novel Analogues

Once a QSAR model has been developed and thoroughly validated, it becomes a valuable tool for the in silico design and screening of novel analogues with potentially improved biological activity. The validated QSAR equation can be used to predict the activity of new compounds before they are synthesized, saving significant time and resources. herts.ac.uk

The process of predicting the activity of a novel analogue involves the following steps:

Design of Novel Analogues: New molecular structures are designed by making modifications to the parent structure of the arylpiperazine scaffold. These modifications can include adding or changing substituents on the aromatic ring, altering the length or branching of the alkyl chain, or introducing different functional groups.

Calculation of Descriptors: For each newly designed analogue, the same set of molecular descriptors that were used in the development of the validated QSAR model are calculated.

Prediction of Activity: The calculated descriptor values for the novel analogues are then plugged into the QSAR equation to predict their biological activity (e.g., pIC50 or pKi).

For example, using the 2D-QSAR model for 5-HT reuptake inhibition, a medicinal chemist could design a new this compound analogue with a specific substituent on the phenyl ring. By calculating the values for Atype_C_6, Dipole-mag, S_sssCH, and Jurs-PNSA-3 for this new molecule, its potential inhibitory activity can be estimated.

The insights gained from both 2D and 3D-QSAR models can guide the design of these novel analogues. For instance, if a 3D-QSAR model indicates that a bulky, electron-withdrawing group at a specific position on the phenyl ring is favorable for activity, chemists can prioritize the synthesis of analogues with these features.

By systematically designing and predicting the activities of a virtual library of novel analogues, researchers can identify the most promising candidates for synthesis and further biological evaluation. This iterative process of computational design, prediction, and experimental validation is a powerful strategy in modern drug discovery to accelerate the identification of lead compounds with desired therapeutic properties.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies

No molecular docking studies specifically investigating 1-(4-Chlorophenyl)-4-hexylpiperazine have been identified in the current body of scientific literature. Therefore, information regarding its ligand-target interaction predictions, binding site analysis, or its use in virtual screening approaches is not available.

Molecular Dynamics Simulations

Similarly, there is a lack of published research on molecular dynamics simulations involving This compound . Consequently, there is no data on its conformational analysis, flexibility, or the stability of its potential complexes with proteins.

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of "this compound" can be elucidated at the molecular level. These computational methods allow for a detailed exploration of the molecule's electronic structure and the prediction of its reactivity, providing insights that are complementary to experimental data.

Electronic Structure Analysis

The electronic structure of "this compound" is fundamental to understanding its behavior. Density Functional Theory (DFT) calculations, a common quantum chemical method, can be employed to determine the molecule's geometric and electronic properties. For the closely related compound, "1-(4-Chlorophenyl)piperazine," DFT calculations using the B3LYP functional and the 6-311++G(d,p) basis set have provided valuable information on its conformational analysis, vibrational spectra, and nuclear magnetic shielding tensors. scispace.com

By extending these computational approaches to "this compound," we can predict key aspects of its electronic nature. The presence of the electron-withdrawing chlorine atom on the phenyl ring influences the electron density distribution across the entire molecule. The piperazine (B1678402) ring, a saturated six-membered heterocycle, typically adopts a chair conformation to minimize steric strain. scispace.com The attachment of the hexyl group to one of the nitrogen atoms will introduce additional conformational flexibility.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the electronic transitions and reactivity of a molecule. For "this compound," the HOMO is expected to be localized primarily on the electron-rich phenylpiperazine moiety, while the LUMO would likely be distributed over the aromatic ring. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

A theoretical evaluation of the electronic structure of similar compounds, such as 5-(4-chlorophenyl)-1H-tetrazole, using DFT methods has demonstrated the utility of these calculations in understanding intramolecular interactions and electron density delocalization. researchgate.net Natural Bond Orbital (NBO) analysis can further elucidate these interactions by quantifying the stabilization energies arising from electron delocalization between occupied and unoccupied orbitals.

Table 1: Predicted Electronic Properties of this compound (Hypothetical Data Based on Analogues)

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | ~ -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | ~ 5.3 eV | Reflects the chemical reactivity and stability of the molecule. |

| Dipole Moment | ~ 3.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The values in this table are hypothetical and are based on typical values for similar aromatic piperazine derivatives. Actual values would require specific DFT calculations for "this compound."

Reactivity and Electrostatic Potential Predictions

The electronic structure calculations directly inform predictions about the reactivity of "this compound." The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this molecule, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms of the piperazine ring and the chlorine atom, indicating their nucleophilic character. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the piperazine ring and the phenyl group, highlighting potential sites for nucleophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can provide quantitative measures of the molecule's reactivity. These include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

These parameters, calculated from the ionization potential and electron affinity (approximated by HOMO and LUMO energies), can be used to compare the reactivity of "this compound" with other compounds.

De Novo Design Strategies for Optimized Analogues

De novo design is a computational strategy used to generate novel molecules with desired properties, starting from a basic scaffold or without any predefined structure. For "this compound," de novo design can be employed to create analogues with optimized characteristics, such as enhanced binding affinity to a specific biological target or improved pharmacokinetic profiles.

The piperazine scaffold is a common feature in many approved drugs, highlighting its importance as a privileged structure in medicinal chemistry. mdpi.com De novo design algorithms can explore vast chemical space by systematically adding, removing, or substituting functional groups on the "this compound" core.

One approach involves fragment-based drug design, where a library of molecular fragments is computationally assembled to create novel molecules that fit a target's binding site. For instance, the phenylpiperazine moiety could be retained as a core fragment, while the hexyl chain and the chloro-substituent are varied. The design process can be guided by quantitative structure-activity relationship (QSAR) models, which correlate structural features with biological activity.

Computational algorithms can generate a virtual library of analogues, which are then screened in silico for their predicted properties. Molecular docking simulations can be used to predict the binding modes and affinities of these designed analogues to a target protein. Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-protein complex over time. nih.gov

For example, in the design of selective Mcl-1 inhibitors, benzylpiperazine derivatives were designed using a computational algorithm, synthesized, and their binding affinities were measured. nih.gov This iterative process of design, synthesis, and testing is central to modern drug discovery. By applying similar de novo design strategies to "this compound," it is possible to generate novel compounds with tailored properties for various applications.

Future Research Perspectives and Unaddressed Questions

Exploration of Novel Therapeutic Indications

The arylpiperazine scaffold is a versatile template in medicinal chemistry, with derivatives showing activity against a wide range of biological targets. nih.govnih.gov This structural motif is present in drugs with antipsychotic, antidepressant, anxiolytic, and anticancer properties. nih.govresearchgate.netmdpi.com The specific combination of a 4-chlorophenyl group and a hexyl chain in 1-(4-Chlorophenyl)-4-hexylpiperazine suggests several potential, yet unexplored, therapeutic applications that warrant future investigation.

Long-chain arylpiperazines are known to target central nervous system (CNS) receptors, particularly serotonin (B10506) and dopamine receptors. nih.gov Future research should, therefore, investigate the binding affinity and functional activity of this compound at various serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT7) and dopamine (e.g., D2) receptor subtypes. nih.gov Such studies could reveal its potential as a novel treatment for neurological and psychiatric disorders like schizophrenia, depression, or anxiety. benthamscience.com

Furthermore, the cytotoxic potential of arylpiperazine derivatives against various cancer cell lines is an emerging area of interest. nih.govmdpi.com The lipophilicity introduced by the hexyl group in this compound might influence its cellular uptake and interaction with intracellular targets. Therefore, systematic screening of this compound against a panel of cancer cell lines could uncover novel anticancer properties. mdpi.com

Table 1: Potential Therapeutic Areas for Arylpiperazine Derivatives

| Therapeutic Area | Potential Molecular Targets | Rationale for Investigation |

| Neurological and Psychiatric Disorders | Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT7), Dopamine Receptors (D2) | The arylpiperazine scaffold is a common feature in many CNS-acting drugs. nih.govbenthamscience.com |

| Oncology | Various, including signaling pathways and tubulin polymerization | Arylpiperazines have demonstrated cytotoxic effects against cancer cells. nih.govmdpi.com |

| Inflammatory Diseases | Not yet fully elucidated | Some N-arylpiperazines are known to possess anti-inflammatory activities. nih.gov |

Development of Advanced Preclinical Models for Efficacy Assessment

A significant challenge in drug development is the translation of preclinical findings to clinical efficacy. Traditional 2D cell culture and animal models often fail to accurately predict human responses. For a novel chemical entity like this compound, the use of advanced preclinical models will be crucial for a more accurate assessment of its therapeutic potential.

Future studies should employ three-dimensional (3D) cell culture models, such as spheroids and organoids, to evaluate the efficacy of this compound in a more physiologically relevant context. These models better mimic the complex cell-cell and cell-matrix interactions of human tissues.

Organ-on-a-chip technologies, which are microfluidic devices containing living cells that replicate key functional units of human organs, represent another promising avenue. Utilizing, for example, a "brain-on-a-chip" or "tumor-on-a-chip" model would allow for the investigation of the compound's effects on complex biological processes in a human-relevant system.

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Effects

To gain a holistic understanding of the biological effects of this compound, future research should integrate multi-omics approaches. These technologies allow for the simultaneous measurement of multiple classes of biological molecules, providing a systems-level view of cellular responses to the compound.

Table 2: Potential Multi-Omics Approaches for Studying this compound

| Omics Technology | Potential Insights |

| Genomics | Identification of genetic factors influencing drug response. |

| Transcriptomics | Elucidation of changes in gene expression patterns and affected signaling pathways. |

| Proteomics | Analysis of alterations in protein expression and post-translational modifications. |

| Metabolomics | Characterization of changes in metabolic pathways and identification of biomarkers of drug effect. |

By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct detailed molecular profiles of the compound's mechanism of action, identify potential biomarkers for efficacy and toxicity, and generate new hypotheses for its therapeutic application.

Challenges and Opportunities in Piperazine-Based Drug Development

The piperazine (B1678402) ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to be readily modified. researchgate.net However, the development of novel piperazine-based drugs is not without its challenges.

One of the primary challenges lies in achieving target selectivity. The flexible nature of the piperazine ring allows it to interact with a variety of receptors, which can lead to off-target effects. Future medicinal chemistry efforts should focus on designing derivatives of this compound with improved selectivity for their intended biological target.

Another challenge is the potential for metabolic liabilities. The piperazine moiety can be susceptible to metabolism, which can affect the pharmacokinetic profile of the drug. oup.comnih.gov Studies on the metabolism of this compound will be essential to understand its stability and potential for drug-drug interactions.

Despite these challenges, the structural versatility of the piperazine scaffold continues to present significant opportunities for the development of new therapeutics. researchgate.net The exploration of novel substitution patterns on the piperazine ring of this compound could lead to the discovery of compounds with enhanced potency, selectivity, and pharmacokinetic properties.

Methodological Advancements in Preclinical Research for Novel Chemical Entities

The preclinical evaluation of novel chemical entities like this compound can be significantly enhanced by the adoption of modern research methodologies. High-throughput screening (HTS) and high-content screening (HCS) technologies can accelerate the initial stages of drug discovery by rapidly assessing the activity of large numbers of compounds.

Computational approaches, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding interactions of this compound with its potential biological targets. These in silico methods can help to prioritize compounds for synthesis and experimental testing, thereby streamlining the drug discovery process.

Furthermore, the development of more sophisticated and predictive animal models of human disease is crucial. The use of genetically engineered mouse models or patient-derived xenografts (in the context of cancer research) could provide a more accurate assessment of the in vivo efficacy of this compound.

Q & A

Q. What are the recommended synthesis routes and purification methods for 1-(4-Chlorophenyl)-4-hexylpiperazine?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 4-chlorophenylpiperazine with hexyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12–24 hours) . Post-synthesis, purification is achieved using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm the piperazine backbone, hexyl chain integration, and chlorophenyl substitution. Key signals include δ ~3.5 ppm (piperazine N–CH₂) and δ ~7.3 ppm (aromatic C–H) .

- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular weight (e.g., [M+H]⁺ at m/z 325.2) .

- HPLC : Retention time consistency under isocratic conditions (e.g., 70:30 acetonitrile/water) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Gloves, lab coat, and safety goggles to prevent skin/eye irritation (GHS07 classification) .

- Ventilation : Use fume hoods to avoid inhalation (STOT-SE 3: H335) .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How do structural modifications (e.g., hexyl chain length) influence biological activity?

Methodological Answer: Structure-Activity Relationship (SAR) studies involve synthesizing analogs with varying alkyl chains (C4–C8) and testing receptor binding (e.g., serotonin 5-HT₂A) via radioligand assays. Increased lipophilicity (longer chains) enhances membrane permeability but may reduce solubility. Computational tools (e.g., Schrödinger’s QikProp) predict LogP and solubility to guide design . For example, the hexyl chain balances lipophilicity (LogP ~3.5) and aqueous solubility (~0.1 mg/mL) .

Q. What computational strategies are used to predict binding modes and pharmacokinetics?

Methodological Answer:

- Docking Studies : AutoDock Vina or Glide docks the compound into target proteins (e.g., dopamine D3 receptor) using SMILES/InChI inputs (e.g., InChI=1S/C17H27ClN2...) .

- ADME Prediction : SwissADME calculates parameters like GI absorption (high) and BBB permeability (moderate) based on topological polar surface area (TPSA ~25 Ų) .

Q. How can researchers resolve contradictions in solubility or bioactivity data across studies?

Methodological Answer:

Q. What analytical methods are optimal for quantifying this compound in biological matrices?

Methodological Answer:

Q. How can metabolic stability be assessed in vitro?

Methodological Answer:

- Hepatocyte Incubations : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS over 60 minutes. Calculate half-life (t₁/₂) and intrinsic clearance (Clₙₜ) .

- Metabolite ID : Use high-resolution MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.